

# An In-depth Technical Guide to 3-Phenoxycyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: 3-Phenoxycyclobutanecarboxylic acid

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## Abstract

This technical guide provides a comprehensive overview of **3-Phenoxycyclobutanecarboxylic acid**, a valuable building block in medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a logical approach to its synthesis, starting from commercially available precursors. Key characterization data, including predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) analyses, are discussed based on the known spectral properties of its constituent functional groups. Furthermore, this guide explores the potential applications of **3-Phenoxycyclobutanecarboxylic acid** in drug discovery, leveraging the unique properties of the cyclobutane scaffold to enhance the pharmacological profiles of therapeutic agents.

## Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.<sup>[1][2]</sup> Its rigid, puckered conformation offers a unique three-dimensional geometry that can be exploited to constrain the conformation of flexible molecules,

thereby enhancing their binding affinity and selectivity for biological targets.[3][4] The introduction of a cyclobutane moiety can also improve a compound's metabolic stability and pharmacokinetic properties by blocking sites of metabolism.[5] **3-Phenoxycyclobutanecarboxylic acid** incorporates this valuable carbocycle along with a phenoxy ether and a carboxylic acid, functional groups that are frequently involved in key interactions with biological macromolecules. The carboxylic acid moiety, in particular, is a common feature in numerous approved drugs, where it often acts as a hydrogen bond donor and acceptor or as a handle for further derivatization.[6]

## Chemical Identity and Physicochemical Properties

CAS Number: 1263284-46-3

Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>

Molecular Weight: 192.21 g/mol

Structure:

Table 1: Physicochemical Properties of **3-Phenoxycyclobutanecarboxylic Acid**

Property	Value	Source
CAS Number	1263284-46-3	[Chemical Supplier Catalogs]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	[Chemical Supplier Catalogs]
Molecular Weight	192.21	[Chemical Supplier Catalogs]
Appearance	White to off-white solid (Predicted)	N/A
Solubility	Soluble in organic solvents such as DMSO and methanol (Predicted)	N/A

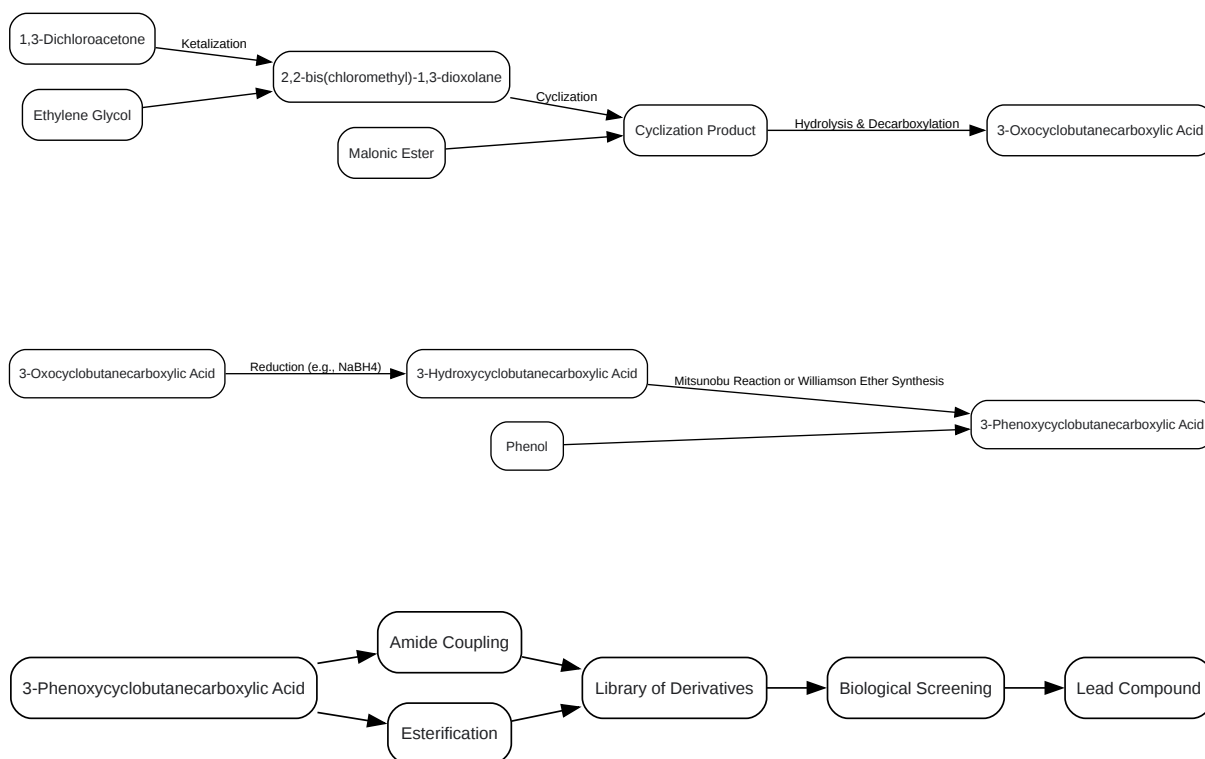
## Synthesis of 3-Phenoxycyclobutanecarboxylic Acid: A Strategic Approach

A robust synthetic route to **3-Phenoxycyclobutanecarboxylic acid** can be envisioned starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid. The synthesis can be logically divided into two key stages: the preparation of the cyclobutane core and the introduction of the phenoxy group.

## Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported in the patent literature, offering scalable and efficient routes to this key intermediate.<sup>[7][8][9]</sup> A common strategy involves the cyclization of a suitable acyclic precursor, followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of 3-Oxocyclobutanecarboxylic Acid:



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